(2,3-Dihydro-benzo[1,4]dioxin-6-yloxy)-acetic acid
Description
(2,3-Dihydro-benzo[1,4]dioxin-6-yloxy)-acetic acid (CAS 17253-11-1) is a benzo-1,4-dioxane derivative featuring an acetic acid moiety linked via an oxygen atom to the 6-position of the 2,3-dihydro-benzodioxin ring. Its molecular formula is C₁₀H₁₀O₄, with a molecular weight of 194.18 g/mol and purity typically ≥97% (HPLC) . The compound is widely utilized as an intermediate in organic synthesis, particularly in the development of pharmacologically active molecules . It is stable at room temperature and poses moderate hazards (GHS07: Irritant) .
Properties
IUPAC Name |
2-(2,3-dihydro-1,4-benzodioxin-6-yloxy)acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O5/c11-10(12)6-15-7-1-2-8-9(5-7)14-4-3-13-8/h1-2,5H,3-4,6H2,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHBVMFFBGUGQMO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)OCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2,3-Dihydro-benzo[1,4]dioxin-6-yloxy)-acetic acid typically involves the following steps:
Starting Material: The synthesis begins with 2,3-dihydro-1,4-benzodioxin.
Functionalization: The 6-position of the benzodioxin ring is functionalized using appropriate reagents to introduce the acetic acid moiety.
Reaction Conditions: Common reagents and conditions include the use of acetic anhydride or acetyl chloride in the presence of a catalyst such as pyridine or triethylamine.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring cost-effectiveness and safety in an industrial setting.
Chemical Reactions Analysis
Types of Reactions: (2,3-Dihydro-benzo[1,4]dioxin-6-yloxy)-acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the acetic acid moiety to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the acetic acid group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide (NaOH).
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
(2,3-Dihydro-benzo[1,4]dioxin-6-yloxy)-acetic acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and enzyme inhibition properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (2,3-Dihydro-benzo[1,4]dioxin-6-yloxy)-acetic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. For example, it could inhibit enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects. The exact molecular targets and pathways would vary based on the specific context of its use.
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
The benzo-1,4-dioxane scaffold is versatile, and modifications to its substituents yield compounds with distinct physicochemical and biological properties. Below is a systematic comparison:
Rhodanine Derivatives with Substituted Benzodioxin Groups
Compounds 9l , 9m , and 9n () are rhodanine derivatives synthesized via microwave-assisted reactions. Key differences include:
These derivatives demonstrate how substituents influence thermal stability and biological activity. For instance, the methoxy group in 9n enhances antioxidant capacity, while the benzodioxolyl group in 9l may improve CNS penetration .
Sulfonyl and Carboxylic Acid Derivatives
The sulfonyl derivative exhibits higher molecular weight (287.29 g/mol ) and irritancy compared to the carboxylic acid and acetic acid analogues. The carboxylic acid variant (CAS 4442-54-0) is pivotal in synthesizing polyesters due to its reactive -COOH group .
Propenoic Acid and Caffeic Acid Analogues
The propenoic acid derivative’s α,β-unsaturated carbonyl system enables Michael addition reactions, useful in drug design. Caffeic acid, though lacking the benzodioxane ring, shares a similar phenolic structure and is employed in nutraceuticals .
Biological Activity
(2,3-Dihydro-benzo[1,4]dioxin-6-yloxy)-acetic acid, also referred to as 2-(2,3-dihydro-1,4-benzodioxin-6-yloxy)acetic acid, is an organic compound with the molecular formula C10H10O5. This compound features a unique benzodioxin structure that has garnered attention for its potential biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C10H10O5 |
| Molecular Weight | 210.18 g/mol |
| CAS Number | 10288-82-1 |
| Synonyms | 2-(2,3-dihydro-1,4-benzodioxin-6-yloxy)acetic acid |
The biological activity of this compound is primarily attributed to its structural motifs which may interact with various biological macromolecules. The benzodioxin moiety is hypothesized to facilitate interactions with enzymes and receptors, influencing several biochemical pathways. However, detailed mechanistic studies are still limited.
Pharmacological Studies
Recent studies have highlighted the potential pharmacological applications of this compound. Its activity as an alpha2C adrenoceptor antagonist has been particularly noted, suggesting implications in treating central and peripheral nervous system disorders .
Case Studies
- Alpha2C Antagonism : Research indicates that derivatives of this compound exhibit selectivity for the alpha2C adrenergic receptor subtype. This selectivity may lead to enhanced therapeutic effects in conditions where alpha2C antagonism is beneficial .
- Antioxidant Activity : Preliminary evaluations have suggested that compounds related to this structure may possess antioxidant properties, potentially contributing to their biological efficacy in mitigating oxidative stress-related conditions .
In Vitro Studies
In vitro assays have been performed to assess the bioavailability and antioxidant capacity of derivatives of this compound. These studies typically employ methods such as:
- DPPH Assay : To evaluate radical scavenging activity.
- HPLC Analysis : For purity assessment and quantification of bioactive compounds.
Results indicate a range of antioxidant activities with IC50 values varying based on structural modifications .
Potential Uses
The compound's unique structure positions it as a candidate for various applications:
- Drug Development : As a lead compound for synthesizing new pharmaceuticals targeting adrenergic receptors.
- Materials Science : Investigated for potential use in developing novel materials due to its chemical properties.
Future Directions
Further research is warranted to explore:
- The full pharmacokinetic profile of this compound.
- Detailed mechanistic studies elucidating its interactions at the molecular level.
- Clinical trials to assess efficacy and safety in human subjects.
Q & A
Q. What are the standard synthetic routes for (2,3-Dihydro-benzo[1,4]dioxin-6-yloxy)-acetic acid?
The synthesis typically involves multi-step reactions starting with the benzo[1,4]dioxin core. A common approach includes:
- Step 1 : Alkylation or acylation of the 6-hydroxy group on the 2,3-dihydrobenzo[1,4]dioxin scaffold using chloroacetic acid derivatives.
- Step 2 : Reaction with acyl chlorides or activated esters in the presence of a base (e.g., sodium carbonate) to form the acetic acid moiety.
- Purification : Column chromatography (silica gel, eluting with ethyl acetate/hexane mixtures) or recrystallization from ethanol/water is employed to isolate the product. Reaction conditions (temperature, solvent polarity) must be tightly controlled to avoid side reactions .
Q. Which spectroscopic techniques are essential for structural characterization?
- NMR Spectroscopy : 1H and 13C NMR to confirm the dioxin ring protons (δ 4.2–4.5 ppm for methylene groups) and acetic acid side-chain (δ 3.8–4.0 ppm for oxy-methylene). 2D NMR (COSY, HSQC) resolves overlapping signals in complex spectra .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight and fragmentation patterns.
- Infrared (IR) Spectroscopy : Identifies functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for the acetic acid moiety).
- Thermal Analysis : Differential Scanning Calorimetry (DSC) assesses melting points and thermal stability .
Q. What preliminary biological assays are recommended for activity screening?
- Enzyme Inhibition Assays : Test against cyclooxygenase (COX) or lipoxygenase (LOX) due to structural similarities to anti-inflammatory dioxin derivatives.
- Receptor Binding Studies : Radioligand displacement assays for GPCRs (e.g., serotonin receptors) using tritiated ligands.
- Cytotoxicity Screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to evaluate antiproliferative effects .
Advanced Research Questions
Q. How can discrepancies in NMR data during structural elucidation be resolved?
- Challenge : Overlapping signals from the dioxin ring and acetic acid side-chain.
- Solution :
- Use 2D NMR (HSQC, HMBC) to assign protons and correlate them with carbon signals.
- Compare with analogs (e.g., 2-(6-Chloro-3-oxo-2H-benzo[b][1,4]oxazin-4(3H)-yl)acetic acid ) to identify characteristic shifts.
- Employ variable-temperature NMR to reduce signal broadening caused by conformational exchange .
Q. What strategies optimize reaction yields in multi-step syntheses?
- Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity in acylation steps.
- Catalysis : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) for interfacial reactions.
- Workflow Adjustments : Intermediate purification via flash chromatography minimizes carryover impurities.
- Reaction Monitoring : TLC or inline IR spectroscopy tracks progress and identifies side products early .
Q. How can thermal stability and degradation pathways be analyzed?
- Thermogravimetric Analysis (TGA) : Quantifies mass loss under controlled heating (e.g., 10°C/min in nitrogen) to identify decomposition temperatures.
- DSC Coupled with FTIR : Correlates thermal events (e.g., melting, degradation) with gas-phase degradation products.
- Kinetic Studies : Model-free methods (e.g., Flynn-Wall-Ozawa) calculate activation energy for degradation .
Q. What advanced techniques probe interactions with biological targets?
- Surface Plasmon Resonance (SPR) : Measures real-time binding kinetics (ka, kd) to immobilized receptors.
- Isothermal Titration Calorimetry (ITC) : Quantifies binding affinity (Kd) and thermodynamic parameters (ΔH, ΔS).
- Molecular Dynamics Simulations : Predict binding modes using docking software (AutoDock Vina) and validate with mutagenesis studies .
Q. How can contradictory bioactivity data across studies be reconciled?
- Meta-Analysis : Compare assay conditions (e.g., cell line origin, serum concentration) that may affect results.
- Dose-Response Curves : Ensure IC50 values are derived from full sigmoidal fits, not single-point data.
- Off-Target Profiling : Use kinase/GPCR panels to identify unintended interactions influencing outcomes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
